1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)-

I2 Imidazoline Receptor Irreversible Antagonism Covalent Ligand

1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)-, commonly designated BU99006, is a small-molecule (MW 243.29) irreversible ligand engineered from the selective I2 binding site pharmacophore 2-BFI by introduction of an isothiocyanate moiety at the 5-position of the benzofuranyl ring. This electrophilic warhead confers covalent, wash-resistant binding that is not achievable with reversible analogs.

Molecular Formula C12H9N3OS
Molecular Weight 243.29 g/mol
CAS No. 267644-51-9
Cat. No. B12061743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)-
CAS267644-51-9
Molecular FormulaC12H9N3OS
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESC1CN=C(N1)C2=CC3=C(O2)C=CC(=C3)N=C=S
InChIInChI=1S/C12H9N3OS/c17-7-15-9-1-2-10-8(5-9)6-11(16-10)12-13-3-4-14-12/h1-2,5-6H,3-4H2,(H,13,14)
InChIKeyRUDBUHTXVGVWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BU99006 (CAS 267644-51-9): Irreversible I2 Imidazoline Ligand – Procurement Guide for Target Validation & Receptor Inactivation Studies


1H-Imidazole, 4,5-dihydro-2-(5-isothiocyanato-2-benzofuranyl)-, commonly designated BU99006, is a small-molecule (MW 243.29) irreversible ligand engineered from the selective I2 binding site pharmacophore 2-BFI by introduction of an isothiocyanate moiety at the 5-position of the benzofuranyl ring . This electrophilic warhead confers covalent, wash-resistant binding that is not achievable with reversible analogs. BU99006 displays nanomolar affinity for I2 sites (Ki = 1.7 nM) and exceptional selectivity over α2-adrenoceptors (~7000-fold) and I1 sites (IC50 = 6400 nM), establishing it as a specialized tool for permanent inactivation of I2 binding site populations . Its irreversibility enables experimental paradigms—such as receptor turnover measurement, functional knockout, and antagonist efficacy determination—that are inaccessible to conventional reversible I2 ligands .

Why Reversible I2 Ligands Cannot Substitute for BU99006 in Irreversible Target Inactivation Studies


Reversible I2 ligands such as 2-BFI, BU224, and idazoxan share overlapping binding sites with BU99006 but lack the isothiocyanate warhead that confers covalent bond formation with nucleophilic residues at the I2 binding site . In direct side-by-side experiments, pre-incubation with 10 µM BU99006 reduces subsequent [3H]2BFI specific binding to 10% of control values, whereas identical treatment with 2-BFI or BU224 produces no reduction whatsoever . This fundamental mechanistic distinction means reversible analogs can only occupy—never permanently eliminate—I2 binding site populations. Consequently, any protocol requiring irreversible inactivation, receptor pool depletion, binding site turnover measurement, or functional antagonism by receptor knockout demands BU99006 specifically. Substituting a reversible I2 ligand into such a workflow will yield occupancy-based modulation rather than covalent knockout, producing qualitatively different pharmacological outcomes and undermining the experimental objective . Furthermore, BU99006 achieves approximately 7000-fold selectivity for I2 sites over α2-adrenoceptors compared with only ~1000-fold for its parent compound 2-BFI, meaning that substitution would also compromise target selectivity in tissues co-expressing adrenergic receptors .

Quantitative Differentiation Evidence for BU99006 vs. Closest I2 Ligand Comparators


Irreversible I2 Binding Site Inactivation: BU99006 vs. 2-BFI and BU224

BU99006 is the only commercially available I2 ligand that irreversibly inactivates I2 binding sites, a property fundamentally absent from its closest reversible analogs. In rat whole brain membranes, pre-incubation with BU99006 (10 µM) reduces specific [3H]2BFI binding to 10% of control values (a 90% reduction), while identical pre-incubation with 2-BFI or BU224 produces no reduction whatsoever . This differential is mechanistically attributable to the isothiocyanate moiety forming a covalent bond with nucleophilic residues at the I2 binding site, rendering the site permanently occupied and unavailable for subsequent radioligand binding .

I2 Imidazoline Receptor Irreversible Antagonism Covalent Ligand Binding Site Knockout

I2-over-α2-Adrenoceptor Selectivity: BU99006 (~7000-fold) vs. 2-BFI (~1000-fold)

BU99006 demonstrates substantially improved selectivity for I2 binding sites over α2-adrenoceptors compared to its parent reversible ligand 2-BFI. The selectivity ratio reported for BU99006 is approximately 7000-fold (Ki I2 = 1.7 nM; Ki α2 = 1900 nM), whereas 2-BFI achieves approximately 1000-fold selectivity . Against I1 sites, BU99006 exhibits an IC50 of 6400 nM, yielding a selectivity window of >3700-fold over I2 affinity . This 7-fold improvement in I2/α2 selectivity directly translates to reduced α2-adrenoceptor-mediated confounds in experimental systems where adrenergic signaling may complicate interpretation.

I2 Binding Site α2-Adrenoceptor Selectivity Ratio Off-Target Binding

In Vivo I2 Binding Site Recovery Half-Life: BU99006 Enables Turnover Rate Determination

The irreversible nature of BU99006 permits direct measurement of I2 binding site turnover in vivo—a capability not shared by any reversible I2 ligand. Following a single intravenous dose of BU99006 (5 mg kg⁻¹) in rats, central [3H]2BFI specific binding is rapidly reduced by 85% (maximal effect at 20 min) and subsequently recovers with a half-life of 4.3 hours in rat brain and 2.0 hours in mouse brain . This recovery half-life represents the de novo synthesis and insertion rate of I2 binding site proteins. Reversible ligands such as 2-BFI and BU224 do not deplete binding site populations and thus cannot be used to derive such kinetic parameters. Previous irreversible I2 ligands such as IBI (isothiocyanatobenzyl imidazoline) achieved only partial reduction (~41% after 30 mg/kg i.p.) and lacked the selectivity to enable clean turnover measurements .

Receptor Turnover In Vivo Pharmacokinetics I2 Binding Site Kinetics Covalent Occupancy

MAO-Independent I2 Binding Site Discrimination: BU99006 as a Pharmacological Dissection Tool

BU99006 selectively inactivates I2 binding sites without affecting monoamine oxidase (MAO) enzymatic activity, enabling unambiguous discrimination between I2 binding site-mediated effects and MAO catalytic function . In rat brain membranes pre-treated with 10 µM BU99006, [3H]2BFI binding is reduced by 84% (52.5±19.6 to 8.5±3.8 fmol mg⁻¹), yet MAO activity remains completely unchanged. Furthermore, the reversible I2 ligands 2-BFI and BU224 inhibit MAO activity irrespective of BU99006 pre-treatment, indicating that the I2 binding site irreversibly occupied by BU99006 is pharmacologically distinct from the MAO catalytic site . This contrasts with the longstanding ambiguity surrounding I2 site-MAO co-localization, where reversible ligands could not dissociate binding from functional enzyme inhibition .

Monoamine Oxidase I2 Binding Site Subtypes MAO-I2 Dissociation Target Deconvolution

In Vivo Behavioral Pharmacology Confirms I2 Receptor Agonism: BU99006 Functional Selectivity

Despite its irreversible binding mechanism, BU99006 functions as an I2 receptor agonist in vivo, producing dose-dependent hypothermia (3.2–15 mg/kg, i.p.) that is antagonized by the I2 receptor antagonist idazoxan, and fully substituting for the I2 agonist 2-BFI in drug discrimination assays . At 10 mg/kg, BU99006 produced 82% 2-BFI-appropriate responding when administered 2 hours before testing, indicating sustained I2 receptor activation consistent with covalent occupancy. This functional agonism profile distinguishes BU99006 from putative I2 antagonists such as BU224 (Ki I2 = 2.1 nM) and idazoxan, which occupy but do not activate I2 sites, enabling researchers to study the consequences of sustained, non-reversible I2 receptor activation rather than transient competitive occupancy .

I2 Receptor Agonist Behavioral Pharmacology Hypothermia Model Drug Discrimination

Optimal Application Scenarios for BU99006 Based on Differentiated Evidence


I2 Binding Site Functional Knockout and Receptor Reserve Determination

BU99006 enables complete pharmacological knockout of I2 binding site populations both in vitro (10 µM pre-incubation achieves 90% reduction in [3H]2BFI binding) and in vivo (5 mg/kg i.v. achieves 85% maximal reduction within 20 min) . This irreversible inactivation allows researchers to quantify I2 receptor reserve by comparing agonist dose-response curves before and after progressive alkylation—a classical pharmacological approach that requires covalent ligands. Reversible I2 ligands such as 2-BFI and BU224 cannot be used for this purpose as they wash out during tissue preparation, restoring full binding site availability .

I2 Binding Site Protein Turnover and Synthesis Rate Measurement In Vivo

The 4.3-hour recovery half-life of central I2 binding sites following BU99006-mediated alkylation in rats (2.0 h in mice) provides a direct, quantifiable measure of I2 binding site protein synthesis and degradation rates . This application is uniquely enabled by BU99006's irreversible mechanism and cannot be replicated with reversible I2 ligands, which produce no sustained binding site depletion. The rapid recovery kinetics indicate that I2 binding site proteins undergo relatively fast turnover, which has implications for understanding receptor regulation in psychiatric and neurodegenerative disorders where I2 site densities are altered .

Pharmacological Dissection of I2 Binding Sites from Monoamine Oxidase (MAO)

BU99006 is the definitive tool for resolving whether a pharmacological effect is mediated through I2 binding sites or MAO catalytic activity, a question that has confounded the field for decades. Treatment with BU99006 (10 µM in vitro; 5 mg/kg i.v. in vivo) abolishes I2 radioligand binding while leaving MAO-A and MAO-B enzymatic activity and radioligand binding fully intact . In contrast, reversible I2 ligands such as 2-BFI and BU224 inhibit MAO activity regardless of BU99006 pre-treatment, demonstrating that they interact with a site coupled to enzyme function. Only BU99006 can fully dissociate I2 binding site occupancy from MAO catalytic inhibition, providing a clean experimental system for target deconvolution .

Sustained I2 Receptor Activation in Chronic Behavioral and Signaling Studies

BU99006's unique combination of irreversible binding and I2 receptor agonism makes it suitable for studies requiring sustained, wash-resistant receptor activation over extended time courses . Its behavioral effects (hypothermia, drug discrimination substitution) persist for hours post-administration and are antagonized by idazoxan, confirming I2 receptor mediation . In downstream signaling studies, acute BU99006 treatment (20 mg/kg, i.p.) produces rapid upregulation of nischarin/I1-IR and µ-opioid receptor proteins in mouse hippocampus, accompanied by MAPK pathway inhibition and increased calpain activity—effects linked specifically to its irreversible I2 alkylating property . This sustained signaling modulation paradigm is not achievable with reversible agonists, whose effects are temporally limited by dissociation kinetics, or with reversible antagonists, which produce no receptor activation .

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